molecular formula C28H32N2O6 B13360201 2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B13360201
M. Wt: 492.6 g/mol
InChI Key: GYNFYMAPAMSCTF-UHFFFAOYSA-N
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Description

2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of two trimethoxyphenyl groups, which may contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an ortho-diamine and a suitable carbonyl compound.

    Introduction of Trimethoxyphenyl Groups: The trimethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where the benzodiazepine core reacts with trimethoxybenzene in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the benzodiazepine core to introduce the 2-methyl group. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzodiazepine core, converting it to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of benzodiazepines and their derivatives.

    Biology: Investigated for its potential effects on neurotransmitter systems and its interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The trimethoxyphenyl groups may also contribute to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the trimethoxyphenyl groups, which may enhance its pharmacological profile and provide additional therapeutic benefits compared to other benzodiazepines.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

2-methyl-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C28H32N2O6/c1-28(18-14-24(33-4)27(36-7)25(15-18)34-5)16-21(29-19-10-8-9-11-20(19)30-28)17-12-22(31-2)26(35-6)23(13-17)32-3/h8-15,30H,16H2,1-7H3

InChI Key

GYNFYMAPAMSCTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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